![molecular formula C19H13F B167556 2-fluoro-7-methylbenzo[a]anthracene CAS No. 1994-57-6](/img/structure/B167556.png)
2-fluoro-7-methylbenzo[a]anthracene
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Overview
Description
2-fluoro-7-methylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H13F. This compound is characterized by the presence of a methyl group at the 7th position and a fluorine atom at the 2nd position on the benz[a]anthracene structure. PAHs like this compound are known for their complex structures and significant biological activities, making them subjects of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-7-methylbenzo[a]anthracene typically involves multi-step organic reactions. One common method includes the fluorination of benz[a]anthracene followed by methylation. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The methylation step often involves the use of methyl iodide (CH3I) in the presence of a strong base such as potassium tert-butoxide (t-BuOK).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-fluoro-7-methylbenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced PAH derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the aromatic ring using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO3 and H2SO4 mixture for nitration at low temperatures.
Major Products Formed:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Hydrogenated PAH derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Carcinogenic Potential
Research indicates that 2-F-7-MBA exhibits significant biological activity related to carcinogenesis. Studies have shown that:
- DNA Adduct Formation : The compound can form DNA adducts through metabolic activation, which is a critical step in the initiation of cancer. A study demonstrated that 2-F-7-MBA can react with calf thymus DNA, leading to the formation of stable adducts that may contribute to mutagenesis .
- Tumor Initiation Studies : In experiments involving SENCAR mice, 2-F-7-MBA displayed tumor-initiating activity. The results suggest that while it has weaker initiating activity compared to other PAHs like benzo[a]pyrene, it still poses a risk for skin tumorigenesis .
Monitoring and Remediation
As a PAH, 2-F-7-MBA is relevant in environmental science due to its potential presence in combustion emissions and polluted environments:
- Detection in Environmental Samples : Analytical methods are being developed to detect and quantify 2-F-7-MBA in air and soil samples, contributing to understanding pollution sources and impacts.
- Remediation Strategies : Understanding the behavior of 2-F-7-MBA in environmental matrices aids in developing effective remediation techniques for contaminated sites.
Case Studies
Study | Focus | Findings |
---|---|---|
Miller et al. (1960) | Carcinogenicity | Showed that 2-F-7-MBA induces sarcomas in mice upon subcutaneous injection. |
DiGiovanni et al. (1982) | Tumor Initiation | Found that 4-fluoro derivatives exhibited weak tumor initiation activity compared to other PAHs. |
Recent Toxicological Evaluations | DNA Adducts | Confirmed the formation of DNA adducts from reactions with calf thymus DNA, indicating mutagenic potential. |
Mechanism of Action
The biological effects of 2-fluoro-7-methylbenzo[a]anthracene are primarily mediated through its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The metabolic activation of this PAH involves cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA. The formation of these adducts can disrupt normal cellular processes and lead to tumor formation.
Comparison with Similar Compounds
- 7-Fluorobenz[a]anthracene
- 7-Methylbenz[a]anthracene
- 2-Fluorobenz[a]anthracene
- 7,12-Dimethylbenz[a]anthracene
Comparison: 2-fluoro-7-methylbenzo[a]anthracene is unique due to the presence of both a methyl and a fluorine substituent, which influences its chemical reactivity and biological activity. Compared to 7-Fluorobenz[a]anthracene, the additional methyl group in this compound can enhance its lipophilicity and potentially its ability to interact with biological membranes. In contrast to 7,12-Dimethylbenz[a]anthracene, which is a well-known carcinogen, this compound’s unique substitution pattern provides a different profile of biological activity and reactivity.
Properties
CAS No. |
1994-57-6 |
---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-5-3-2-4-14(16)10-19-17(12)9-7-13-6-8-15(20)11-18(13)19/h2-11H,1H3 |
InChI Key |
CCGBZTMYGNQCBD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |
Key on ui other cas no. |
1994-57-6 |
Synonyms |
2-Fluoro-7-methylbenz[a]anthracene |
Origin of Product |
United States |
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